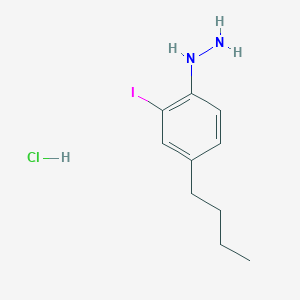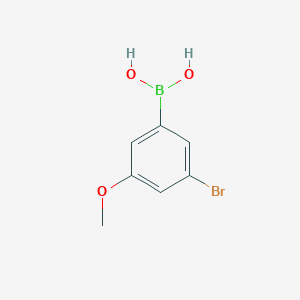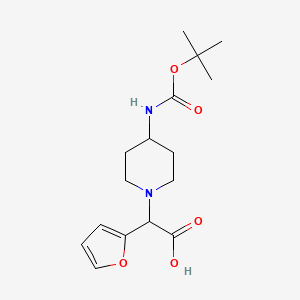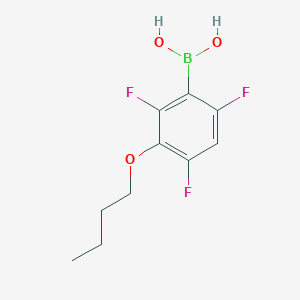
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C10H16ClIN2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
- Synthesis and Antimicrobial Properties: Novel derivatives of hydrazine, including those related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have been synthesized and tested for their antifungal properties. These compounds exhibit significant inhibitory activity against various Candida species, especially Candida albicans and Candida krusei, showing promise as antifungal agents (Secci et al., 2012).
Chemical Synthesis and Reaction Studies
- Larvicidal Activity of Hydrazine Derivatives: Studies on substituted benzoylhydrazines, related to this compound, have shown larvicidal activity against the rice stem borer. The hydrophobicity and bulkiness of substituents in these compounds significantly influence their biological activity (Oikawa et al., 1994).
- Hydrodehalogenation with Hydrazine Hydrochloride: Aryl and heteroaryl halides, including iodophenyl compounds, can undergo hydrodehalogenation when treated with hydrazine hydrochloride. This method, catalyzed by Pd/C, operates at room temperature and is compatible with various functional groups (Cellier et al., 2003).
Environmental and Biological Applications
- Fluorescent Probes for Hydrazine Detection: A ratiometric fluorescent probe has been developed for detecting hydrazine, a compound related to this compound. The probe exhibits a large Stokes shift and low cytotoxicity, making it suitable for environmental and biological sample analysis (Zhu et al., 2019).
Tumor Induction Studies
- Cancer Research with Hydrazine Derivatives: Research on n-butylhydrazine hydrochloride, a compound similar to this compound, has shown its potential to induce lung tumors in mice. This underscores the importance of understanding the toxicological aspects of hydrazine derivatives (Nagel et al., 1975).
Wirkmechanismus
Target of Action
This compound is a research chemical and its specific targets and their roles are still under investigation .
Mode of Action
As a research chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Result of Action
As a research chemical, its effects are still being investigated .
Biochemische Analyse
Biochemical Properties
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The interaction involves the nitrogen atoms of the hydrazine group acting as nucleophiles, attacking the carbonyl carbon of aldehydes or ketones. This reaction is facilitated by the electron-donating butyl group and the electron-withdrawing iodine atom, which stabilize the transition state and enhance the reactivity of the compound.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound’s ability to form hydrazones with aldehydes and ketones can impact cellular redox states and metabolic fluxes, thereby influencing cell function. Additionally, the presence of the iodine atom may facilitate the compound’s interaction with thyroid hormone receptors, potentially affecting thyroid hormone signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic attack by the hydrazine group. This interaction leads to the formation of hydrazones, which can inhibit or activate enzymes depending on the specific biochemical context . The compound’s structure allows it to bind to enzyme active sites, potentially inhibiting enzyme activity by forming stable hydrazone adducts. Additionally, the butyl group and iodine atom contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including alterations in liver and kidney function. Threshold effects have been observed, where the compound’s impact on cellular and metabolic processes becomes more pronounced at specific dosage levels. Careful dosage optimization is essential to balance the compound’s therapeutic potential with its potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with aldehydes and ketones to form hydrazones . These hydrazones can participate in further biochemical reactions, influencing metabolic fluxes and metabolite levels. The compound’s interaction with enzymes involved in redox reactions can also impact cellular redox states and energy metabolism. Additionally, the presence of the iodine atom may affect the compound’s metabolism by thyroid hormone-related pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic butyl group facilitates its incorporation into lipid membranes, while the hydrophilic hydrazine group allows it to interact with aqueous environments. This dual nature enables the compound to localize in various cellular compartments, including the cytoplasm and organelles. The iodine atom may also influence the compound’s distribution by interacting with iodine transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound’s structure allows it to target specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation or acetylation, may further influence the compound’s localization and activity. The presence of targeting signals within the compound’s structure can direct it to specific organelles, enhancing its effectiveness in modulating biochemical pathways.
Eigenschaften
IUPAC Name |
(4-butyl-2-iodophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSSEGBOBSGOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














